

A Comparative Analysis of Rhenium and Molybdenum in Hydrodesulfurization Catalysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Rhenium** (Re) and Molybdenum (Mo) in hydrodesulfurization (HDS) catalysis, a critical process for removing sulfur from petroleum feedstocks to produce cleaner fuels. The performance of catalysts based on **Rhenium** sulfide (ReS₂) and Molybdenum sulfide (MoS₂) is evaluated based on experimental data, focusing on their activity, selectivity, and stability.

I. Performance Comparison: Rhenium vs. Molybdenum Catalysts

The catalytic performance of unsupported ReS₂ and MoS₂ has been evaluated in the hydrodesulfurization of various sulfur-containing model compounds, such as dibenzothiophene (DBT) and 3-methylthiophene. The data presented below is a synthesis of findings from multiple studies to provide a comparative overview.

Table 1: Catalytic Activity in the HDS of Dibenzothiophene (DBT)



Catalyst	Reaction Temperatur e (°C)	DBT Conversion (%)	HDS Rate Constant (k x 10 ⁶ mol g ⁻¹ s ⁻¹)	Primary Reaction Pathway	Reference
Unsupported MoS ₂	320	~25-40	~3-5	Direct Desulfurizatio n (DDS)	[1][2][3]
Ni-MoS ₂	320	94.7	-	Hydrogenatio n (HYD)	[4][5][6]
Exfoliated MoS ₂	320	High	-	Direct Desulfurizatio n (DDS)	[1]
Unsupported ReS ₂	340	~75	-	Hydrogenatio n (HYD)	[7]

Table 2: Selectivity in Hydrodesulfurization

Catalyst	Model Compound	DDS Selectivity (%)	HYD Selectivity (%)	Reference
Unsupported MoS ₂	Dibenzothiophen e	>50	<50	[8][9]
Exfoliated MoS ₂	Dibenzothiophen e	Increased vs. Crystalline MoS ₂	-	[1]
Unsupported ReS ₂	3- Methylthiophene	Lower	Higher	[10]
Unsupported ReS ₂	Thiophene	Kinetically unfavorable	Predominant	[11]

Summary of Performance:

Generally, unsupported ReS₂ catalysts exhibit higher hydrogenation (HYD) activity compared to unsupported MoS₂.[10] This makes them potentially more effective for the deep



hydrodesulfurization of sterically hindered sulfur compounds, which often requires a preliminary hydrogenation step. Conversely, unsupported MoS₂ tends to favor the direct desulfurization (DDS) pathway, which is the direct cleavage of the C-S bond.[8][9] The addition of promoters like Nickel (Ni) to MoS₂ can significantly enhance its HYD activity.[4][5] The morphology of the catalyst also plays a crucial role; for instance, exfoliated MoS₂ shows higher HDS activity than its crystalline counterpart.[1]

II. Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of HDS catalysts. Below are representative protocols for the synthesis of unsupported ReS₂ and MoS₂ catalysts and a general procedure for HDS activity testing.

Synthesis of Unsupported Molybdenum Sulfide (MoS₂) Catalyst (Hydrothermal Method)

This protocol is adapted from various hydrothermal synthesis methods for unsupported MoS₂. [12][13][14]

Materials:

- Ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O)
- Thiourea (CH₄N₂S)
- Deionized water
- Ethanol

Procedure:

- Dissolve a specific amount of ammonium heptamolybdate and thiourea in deionized water in a beaker with stirring. The molar ratio of S/Mo is typically kept high (e.g., >2) to ensure complete sulfidation.
- Transfer the solution to a Teflon-lined stainless-steel autoclave.



- Seal the autoclave and heat it in an oven at a temperature between 180°C and 220°C for 12 to 24 hours.
- After the reaction, allow the autoclave to cool down to room temperature naturally.
- Collect the black precipitate by filtration.
- Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
- Dry the final MoS₂ catalyst in a vacuum oven at 60-80°C for 12 hours.

Synthesis of Unsupported Rhenium Sulfide (ReS₂) Catalyst (Solvothermal Method)

This protocol is based on the solvothermal synthesis of microspherical ReS₂.[10]

Materials:

- Ammonium perrhenate (NH₄ReO₄)
- Thiourea (CH₄N₂S)
- N,N-Dimethylformamide (DMF)
- Deionized water
- Ethanol

Procedure:

- Dissolve ammonium perrhenate and a stoichiometric excess of thiourea in a mixture of DMF and deionized water with vigorous stirring.
- Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.
- Heat the sealed autoclave in an oven at 200°C for 24 hours.



- After cooling to room temperature, filter the black product.
- Wash the collected solid thoroughly with deionized water and ethanol.
- Dry the ReS₂ catalyst in a vacuum oven at 60°C overnight.
- For improved crystallinity and activity, the as-synthesized ReS₂ can be annealed at 400°C in an inert atmosphere.[10]

Hydrodesulfurization (HDS) Activity Testing

This is a general protocol for testing the catalytic activity of HDS catalysts in a batch reactor. [15][16][17]

Apparatus:

- High-pressure batch reactor equipped with a magnetic stirrer.
- Temperature and pressure controllers.
- Gas chromatograph (GC) for product analysis.

Procedure:

- Catalyst Loading: Load a specific amount (e.g., 0.1-0.5 g) of the synthesized catalyst into the reactor.
- Feed Preparation: Prepare a solution of the model sulfur compound (e.g., 1 wt% dibenzothiophene in a solvent like n-dodecane).
- Reaction Setup: Add the feed solution to the reactor. Seal the reactor and purge it with an inert gas (e.g., N₂) and then with hydrogen (H₂).
- Reaction Conditions: Pressurize the reactor with H₂ to the desired pressure (e.g., 3-5 MPa) and heat it to the reaction temperature (e.g., 300-360°C) with constant stirring.
- Sampling and Analysis: Take liquid samples periodically from the reactor. Analyze the samples using a gas chromatograph to determine the conversion of the sulfur compound

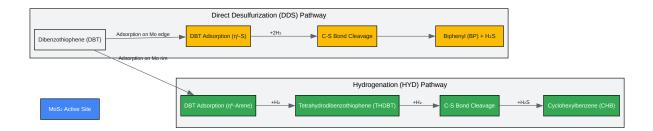


and the distribution of products.

• Data Calculation: Calculate the conversion and selectivity based on the GC analysis results.

III. Visualizing Catalytic Pathways and Workflows Catalytic Cycles

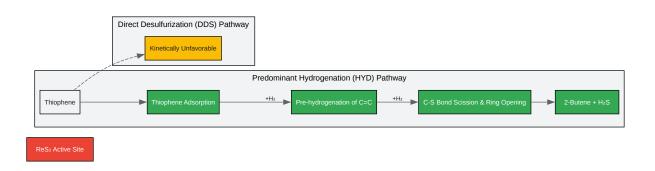
The hydrodesulfurization of dibenzothiophene (DBT) on both MoS₂ and ReS₂ catalysts proceeds through two main pathways: Direct Desulfurization (DDS) and Hydrogenation (HYD).



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Figure 1: HDS of DBT over MoS₂ Catalyst.





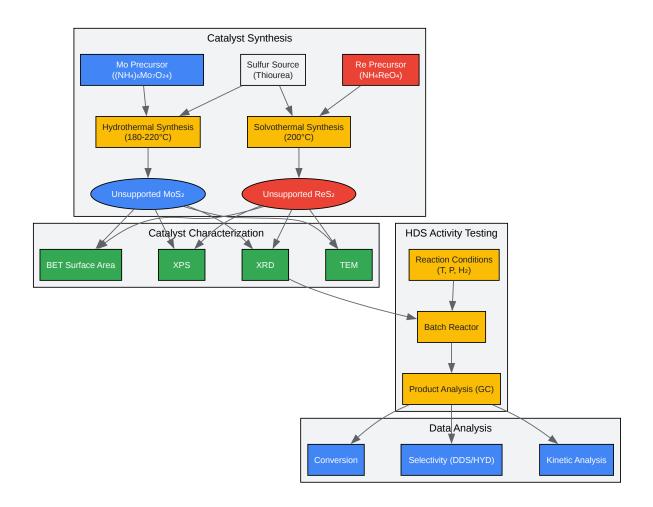
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Figure 2: HDS of Thiophene over ReS₂ Catalyst.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of HDS catalysts.





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Figure 3: Experimental Workflow for HDS Catalyst Comparison.



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